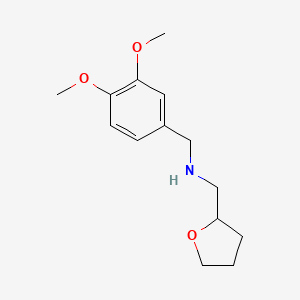

(3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-16-13-6-5-11(8-14(13)17-2)9-15-10-12-4-3-7-18-12/h5-6,8,12,15H,3-4,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKUANIUQZWSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2CCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389941 | |

| Record name | SBB007207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346704-26-5 | |

| Record name | SBB007207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, thiols, basic or neutral conditions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated or thiolated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that derivatives of similar amines exhibit serotonin reuptake inhibition, suggesting the potential for (3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine in treating depression .

- Neuroprotective Effects : Studies on related compounds show promise in neuroprotection, which could extend to this compound through similar mechanisms of action involving neurotransmitter modulation .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with distinct properties.

- Synthesis of Novel Compounds : The ability to modify the tetrahydrofuran ring and the dimethoxybenzyl group can lead to new compounds with enhanced biological activity or novel materials.

Material Science

The compound's chemical properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymers.

- Polymerization Studies : The tetrahydrofuran component can be utilized in polymer synthesis, potentially leading to materials with unique mechanical and thermal properties .

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of structurally similar compounds. It was found that modifications to the benzyl group significantly impacted the efficacy as serotonin reuptake inhibitors. This suggests that this compound could be optimized for similar therapeutic effects.

Case Study 2: Neuroprotective Properties

In vitro studies on related compounds demonstrated neuroprotective effects against oxidative stress. These findings imply that this compound may also offer protective benefits in neurodegenerative models.

Wirkmechanismus

The mechanism of action of (3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

- (3,4-Dimethoxybenzyl)-amine

- (Tetrahydrofuran-2-ylmethyl)-amine

- (3,4-Dimethoxyphenethyl)-amine

Comparison: (3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is unique due to the presence of both the 3,4-dimethoxybenzyl and tetrahydrofuran-2-ylmethyl groups This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications

Biologische Aktivität

(3,4-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a compound with potential biological activity, particularly in pharmacological applications. Its structure consists of a dimethoxybenzyl moiety linked to a tetrahydrofuran unit, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H21NO3

- Molecular Weight : 251.32 g/mol

- CAS Number : 346704-26-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor or modulator in several biochemical pathways.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism. Inhibitors of this enzyme can have therapeutic implications for conditions like hormone-related cancers .

- Receptor Interaction : There is evidence that the compound may interact with G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling and are common drug targets .

Biological Activity Data

Case Study 1: Inhibition of Steroid Metabolism

In a study focused on the inhibition of 17β-HSD3, this compound was synthesized and tested alongside other analogues. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value of 700 nM, making it one of the most effective inhibitors identified in the series. This suggests potential applications in treating hormone-dependent cancers by modulating steroid hormone levels .

Case Study 2: Anti-Cancer Activity

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines, including leukemia. The compound showed a GI50 value of 10 nM against the CCRF-CEM cell line, indicating strong anti-cancer activity. This highlights its potential as a therapeutic agent for leukemia treatment and warrants further exploration into its mechanism and efficacy in vivo .

Toxicological Considerations

While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary assessments indicate that compounds containing furan rings can exhibit toxicity and potential carcinogenic effects . Therefore, comprehensive toxicological studies are necessary to evaluate the safety and therapeutic window of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.